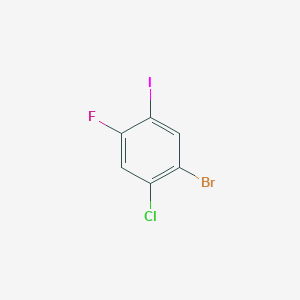

1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Description

Significance and Research Landscape of Polyhalogenated Aromatics

The significance of polyhalogenated aromatics lies in their wide-ranging applications across various scientific disciplines. In medicinal chemistry, the introduction of halogen atoms can modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. Halogenated aromatic compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. Furthermore, their unique electronic properties make them valuable components in the development of functional materials, including liquid crystals, flame retardants, and organic semiconductors.

The research landscape for these compounds is vibrant and continually expanding. A primary focus of current research is the development of selective and efficient methods for their synthesis. The ability to introduce different halogens at specific positions on the aromatic ring in a controlled manner is crucial for accessing a diverse range of molecular architectures. Moreover, the differential reactivity of the various carbon-halogen bonds is a key area of investigation, as it allows for sequential and site-selective chemical modifications, a powerful strategy in multi-step organic synthesis.

Historical Context of Halogenated Benzene (B151609) Research

The study of halogenated benzenes has a rich history that parallels the development of organic chemistry itself. Early investigations in the 19th century focused on direct halogenation reactions of benzene, often leading to mixtures of products. A significant breakthrough came with the discovery of Friedel-Crafts reactions in 1877, which provided a method to introduce alkyl and acyl groups to aromatic rings, and indirectly, a means to control the substitution patterns of subsequent halogenations.

The 20th century witnessed the advent of powerful new synthetic methodologies, most notably transition-metal-catalyzed cross-coupling reactions. The development of reactions like the Suzuki-Miyaura coupling, first published in 1979, revolutionized the way chemists could form carbon-carbon bonds, with halogenated benzenes serving as key coupling partners. These advancements have made the synthesis of complex polyhalogenated aromatic compounds more accessible and have opened up new avenues for their application.

Properties

IUPAC Name |

1-bromo-2-chloro-4-fluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-6(10)5(9)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDDFFBRALAQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 2 Chloro 4 Fluoro 5 Iodobenzene and Polyhalogenated Aromatics

Fundamental Reaction Pathways of Halogenated Benzenes

Nucleophilic Aromatic Substitution Mechanisms

Polyhalogenated benzenes are primed for nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings, typically nucleophilic, become electrophilic and susceptible to attack by nucleophiles when substituted with strong electron-withdrawing groups, such as halogens or nitro groups. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon of the aromatic ring. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iqlibretexts.org

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org This step is typically the rate-determining step as it involves the temporary loss of aromaticity. uomustansiriyah.edu.iq

Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group. uomustansiriyah.edu.iq

For a polyhalogenated compound like 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, the multiple halogen atoms act as electron-withdrawing groups, activating the ring for nucleophilic attack. The position of the attack and the identity of the leaving group are influenced by both electronic and steric factors. The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, rather than the C-X bond cleavage. wikipedia.org

| Mechanism Step | Description | Key Intermediate |

| Step 1 (Addition) | A nucleophile attacks the electrophilic carbon on the aromatic ring. | Meisenheimer Complex (a resonance-stabilized carbanion) |

| Step 2 (Elimination) | A halide ion is expelled, restoring the ring's aromaticity. | Aromatic Product |

Carbon-Halogen Bond Activation Studies

The selective activation of a specific carbon-halogen (C-X) bond in a polyhalogenated molecule is a key challenge and opportunity in synthetic chemistry. numberanalytics.com The feasibility of cleaving a particular C-X bond is primarily dictated by its bond dissociation energy. The bond strengths for aryl halides decrease down the group: C-F > C-Cl > C-Br > C-I. This trend suggests that in a molecule like this compound, the C-I bond would be the most susceptible to cleavage, followed by C-Br, C-Cl, and finally the very stable C-F bond. acs.orgmsu.edu

Transition metal catalysts, particularly palladium complexes, are widely employed to facilitate C-X bond activation. uj.ac.za The most common mechanism is oxidative addition, where the metal center inserts itself into the C-X bond. numberanalytics.comuj.ac.za Theoretical and experimental studies have shown that reaction barriers for this process generally decrease for heavier halogens. uj.ac.zaacs.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective activation. For instance, specific palladium catalysts can selectively cleave a C-Br bond in the presence of C-Cl bonds, enabling stepwise functionalization of polyhalogenated aromatics. nih.gov

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Bond Activation |

| Aryl C-I | ~280 | Highest |

| Aryl C-Br | ~335 | High |

| Aryl C-Cl | ~400 | Moderate |

| Aryl C-F | ~520 | Lowest |

Surface-Mediated Chemical Transformations of Polyhalogenated Benzenes

On-Surface Dehalogenation Processes

When polyhalogenated aromatic molecules are deposited onto catalytically active metal surfaces, such as copper (Cu), gold (Au), or silver (Ag), they can undergo thermally induced dehalogenation. researchgate.net This process is a cornerstone of on-surface synthesis, a bottom-up approach to creating covalently bonded nanostructures like graphene nanoribbons and molecular wires. researchgate.netresearchgate.net

The dehalogenation process is sequential and selective, governed by the C-X bond dissociation energies. For this compound on a surface, heating would first induce the cleavage of the weakest C-I bond, followed by the C-Br bond at a higher temperature, and then the C-Cl bond. The C-F bond typically remains intact under these conditions. This selective dehalogenation generates highly reactive aryl radical species on the surface. researchgate.net Research has shown that on some surfaces, such as Au(111), the dehalogenation can be a reversible process, which has significant implications for the kinetics and thermodynamics of on-surface reactions. nih.gov

Organometallic Intermediate Formation on Surfaces

Following on-surface dehalogenation, the resulting aryl radicals can interact with the metal atoms of the substrate. This interaction leads to the formation of stable organometallic intermediates, where a carbon atom from the aromatic ring is directly bonded to a surface metal adatom. researchgate.netnih.gov These intermediates are crucial in guiding the subsequent aryl-aryl coupling reactions. researchgate.net

On surfaces like Cu(111), the formation of these organometallic species is a well-documented step in the Ullmann coupling reaction. researchgate.net For instance, after the cleavage of C-Br bonds, the aryl radicals coordinate with copper adatoms, forming C-Cu-C linkages that stabilize the reactive species and pre-organize them for the final covalent bond formation. nih.govrsc.org The structure and stability of these organometallic intermediates can be influenced by the nature of the metal surface, the specific halogen precursor, and the surface temperature. nih.gov The study of these intermediates provides critical insights into the reaction mechanisms of surface-confined polymerization. nih.gov

Photoreactivity and Electrochemistry of Halogenated Aromatics

The reactivity of halogenated aromatics can also be controlled and investigated using light (photochemistry) or electric current (electrochemistry).

Photoreactivity: Upon absorption of light, particularly UV radiation, polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives can be excited to higher energy states. tandfonline.comresearchgate.net This can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen, which can induce further chemical transformations or cause oxidative damage to other molecules. gsu.edunih.gov The photoreactivity can also lead to the cleavage of C-X bonds, a process known as photodehalogenation. This pathway is of significant environmental interest as it contributes to the degradation of persistent halogenated pollutants. researchgate.net The specific outcomes of photoreactions are dependent on the molecular structure, the solvent, and the wavelength of light used. tandfonline.com

Electrochemistry: The electrochemical reduction of halogenated aromatic compounds offers a powerful method for C-X bond cleavage under mild conditions. provectusenvironmental.com The process typically involves the transfer of an electron from a cathode to the aromatic molecule, forming a radical anion. provectusenvironmental.com This radical anion can then fragment, leading to the cleavage of a carbon-halogen bond and the formation of an aryl radical and a halide anion. The ease of reduction is dependent on the halogen, with C-I and C-Br bonds being more readily reduced than C-Cl bonds. The choice of cathode material (e.g., Ag, Cu, Pd, glassy carbon) can have a profound effect on the overpotential required for the reduction and can impart catalytic activity, influencing the efficiency and selectivity of the dehalogenation process. uantwerpen.be In some cases, this method can be used for selective dehalogenation, for example, reducing a C-Br bond while leaving a C-Cl bond intact. nih.gov

Photoinduced Transformations

Photochemical reactions provide a powerful tool for inducing transformations in aromatic compounds, often leading to unique reactivity patterns compared to ground-state thermal reactions. rsc.org Electronic excitation of a molecule can significantly alter its chemical properties, making otherwise stable molecules reactive. rsc.org For polyhalogenated aromatics, photolysis is a known method to induce dehalogenation.

In the case of polyhalogenated and polyhalogenoheteroaromatic compounds, photochemical reactions can lead to the cleavage of a carbon-halogen bond. rsc.org The general principle guiding the selectivity of this cleavage is the bond dissociation energy of the carbon-halogen bonds. The C-I bond is considerably weaker than the C-Br, C-Cl, and C-F bonds, making it the most likely site for initial photochemical cleavage. For instance, studies on mixed polyhalogenated pyridines, such as 4-bromotetrachloropyridine and tetrachloro-4-iodopyridine, have shown that photolysis leads to the exclusive loss of the heavier halogen (bromine and iodine, respectively). rsc.org

Applying this principle to this compound, it is expected that photoinduced transformation would selectively cleave the C-I bond. This process would generate a highly reactive aryl radical, which can then participate in subsequent reactions, such as hydrogen abstraction from the solvent or arylation if the reaction is conducted in an aromatic solvent like benzene (B151609). rsc.org

Table 1: Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-Cl | ~397 |

| C-Br | ~336 |

The data in Table 1 illustrates the significant difference in bond strengths, supporting the prediction of selective C-I bond cleavage upon photolysis of this compound.

Electrochemical Dehalogenation Mechanisms

Electrochemical methods offer an alternative pathway for the dehalogenation of halogenated organic compounds under mild conditions. provectusenvironmental.com These techniques are broadly classified into direct and indirect electrochemical reduction. In direct electrochemical reduction, an electron is transferred from the cathode to the halogenated organic molecule. provectusenvironmental.com This transfer leads to the formation of a radical anion, which can then fragment, cleaving a carbon-halogen (C-X) bond. provectusenvironmental.comresearchgate.net

The dehalogenation can proceed through two primary mechanisms: a stepwise bond-breaking process or a concerted electron transfer. provectusenvironmental.com In the stepwise mechanism, the initial electron transfer forms a radical anion, which then undergoes unimolecular fragmentation to release a halide ion and form an aryl radical. This radical can then be further reduced to an anion, which is subsequently protonated by a proton source in the reaction medium.

The selectivity of electrochemical dehalogenation in polyhalogenated compounds is determined by the reduction potential of the C-X bonds. The ease of reduction generally follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the decreasing electronegativity and increasing polarizability down the halogen group, which facilitates electron transfer to the C-X antibonding orbital.

For this compound, the electrochemical reduction would be expected to proceed in a stepwise manner, with the initial cleavage of the most easily reducible bond, the C-I bond. Subsequent reduction steps would likely target the C-Br bond, followed by the C-Cl bond, with the C-F bond being the most resistant to cleavage. This selectivity allows for controlled dehalogenation by careful selection of the applied potential. A recent study on the reduction of a halogenated arene demonstrated that a dissociative electron transfer is a common phenomenon during the single-electron reduction of such compounds. nih.gov

Hydrodehalogenation Studies

Catalytic hydrodehalogenation (HDH) is a widely utilized and efficient method for the removal of halogen atoms from aromatic compounds, replacing them with hydrogen. researchgate.net This process typically involves a metal catalyst, often palladium on carbon (Pd/C), and a hydrogen source. researchgate.netrsc.org HDH is of significant interest for the detoxification of polyhalogenated aromatic pollutants. mdpi.com

The reactivity of carbon-halogen bonds in catalytic hydrodehalogenation is dependent on several factors, including the nature of the halogen, the catalyst used, and the reaction conditions. For palladium-catalyzed reactions, the hydrogenolytic scission reactivity of C-X bonds in halobenzenes has been observed to decrease in the order C-Br > C-Cl > C-I > C-F. researchgate.net The lower reactivity of iodoarenes compared to bromoarenes and chloroarenes over a Pd/C catalyst has been attributed to the strong adsorption of iodoarenes onto the catalyst surface, which can inhibit catalytic activity. researchgate.net Furthermore, the in situ generation of iodide ions (I⁻) can also lead to a decline in the catalyst's activity. researchgate.net

In the context of this compound, hydrodehalogenation over a Pd/C catalyst would likely exhibit a complex reactivity pattern. Based on the established trends, the C-Br and C-Cl bonds would be expected to be more readily cleaved than the C-I bond, due to the inhibitory effects of iodine on the palladium catalyst. researchgate.net The C-F bond would be the most recalcitrant to cleavage under typical HDH conditions.

Table 2: Relative Reactivity of Halobenzenes in Pd/C Catalyzed Hydrodehalogenation

| Halobenzene | Relative Reactivity Order |

|---|---|

| Bromobenzene | 1 |

| Chlorobenzene | 2 |

| Iodobenzene | 3 |

Computational and Theoretical Chemistry of 1 Bromo 2 Chloro 4 Fluoro 5 Iodobenzene and Analogues

Quantum Chemical Calculations in Halogenated Aromatics

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of halogenated aromatic molecules. These in silico approaches allow for a detailed exploration of electronic structure, bonding, and energetic properties that are often challenging to probe experimentally. Methodologies range from the widely-used Density Functional Theory (DFT) to more computationally intensive ab initio techniques, each providing unique insights into the behavior of molecules like 1-bromo-2-chloro-4-fluoro-5-iodobenzene.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of halogenated aromatic systems due to its favorable balance of accuracy and computational cost. DFT methods are used to calculate a variety of molecular properties, including optimized geometries, electronic energies, and the distribution of electron density.

For polyhalogenated benzenes, DFT is instrumental in understanding how different halogen substituents (F, Cl, Br, I) collectively influence the electronic landscape of the aromatic ring. The choice of the exchange-correlation functional within a DFT calculation is critical. Functionals are often categorized into families, such as Generalized Gradient Approximation (GGA), meta-GGA, and hybrids, which incorporate a portion of exact Hartree-Fock exchange. Studies on interactions involving aromatic systems have shown that modern meta-GGA and hybrid functionals often provide nearly quantitative agreement with higher-level benchmark calculations for properties like interaction energies. nih.gov

DFT calculations can elucidate the anisotropic distribution of electron density around the covalently bonded halogen atoms. This is particularly important for understanding the formation of a "σ-hole," a region of positive electrostatic potential along the R-X bond axis, which is a prerequisite for halogen bonding. arxiv.org In a molecule like this compound, DFT can predict the magnitude of the σ-hole on each halogen, revealing how the electron-withdrawing effects of neighboring halogens modulate this property. For instance, calculations of the molecular electrostatic potential (MEP) can quantify the halogen bond donor ability of the different halogen atoms on the ring. acs.org

| Method Type | General Principle | Typical Applications in Halogenated Aromatics | Relative Cost |

|---|---|---|---|

| Ab Initio (e.g., MP2, CCSD(T)) | Solves the electronic Schrödinger equation without empirical parameters. Based on first principles. | Benchmark calculations for interaction energies, detailed analysis of noncovalent interactions (halogen/hydrogen bonds). | High |

| Density Functional Theory (DFT) | Calculates electronic structure based on the electron density rather than the many-electron wavefunction. | Geometry optimization, electronic structure analysis, molecular orbital energies, reaction pathway investigation. | Medium |

| Semiempirical | Uses parameters derived from experimental data to simplify calculations. | Rapid screening of large numbers of molecules, initial geometry predictions for more accurate methods. | Low |

While DFT is a versatile tool, ab initio methods provide a higher level of theory for situations demanding greater accuracy, particularly for describing noncovalent interactions. Ab initio, meaning "from the beginning," refers to methods derived directly from theoretical principles without the inclusion of experimental data.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry. rsc.org These methods are particularly adept at capturing electron correlation effects, which are crucial for accurately modeling dispersion forces—a key component of halogen bonding. For example, comprehensive ab initio studies on halogen bonding complexes involving aromatic rings have used methods like RI-MP2 to analyze how substituents affect interaction energies. rsc.orgresearchgate.net Such calculations serve as benchmarks to validate the performance of less computationally expensive DFT functionals. rsc.orgresearchgate.net

At the other end of the computational spectrum are semiempirical methods. These approaches simplify the complex equations of quantum mechanics by incorporating empirical parameters. While they are much faster than DFT or ab initio methods, they are generally less accurate. Their utility lies in the rapid exploration of very large molecular systems or as a starting point for generating initial structures for more rigorous calculations.

The electronic behavior and reactivity of a molecule are governed by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational methods provide detailed information about the energy levels and spatial distribution of these frontier orbitals.

For a polyhalogenated aromatic compound, the presence of multiple electron-withdrawing halogen atoms significantly lowers the energy of the molecular orbitals compared to unsubstituted benzene (B151609). arxiv.org The analysis of the HOMO and LUMO can predict the molecule's behavior as an electron donor or acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability. researchgate.net

In the context of this compound, MO analysis would reveal how the π-system of the benzene ring is perturbed by the inductive and resonance effects of the four different halogens. This analysis is crucial for understanding potential charge-transfer interactions, which contribute to the strength of halogen bonds. nih.gov The Density of States (DOS) provides a broader picture by showing the number of available electronic states at each energy level, offering a more complete view of the molecule's electronic structure beyond just the frontier orbitals.

Theoretical Investigations of Reactivity and Reaction Dynamics

Computational chemistry is not limited to static molecular properties; it is also a powerful tool for investigating the dynamics of chemical reactions. By mapping out potential energy surfaces, chemists can understand reaction mechanisms, predict product distributions, and identify the factors that control reaction rates.

Theoretical calculations can map the entire energy landscape of a chemical reaction, from reactants to products. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. rsc.org

For halogenated aromatics, a key reaction is electrophilic aromatic substitution (EAS). libretexts.orgmasterorganicchemistry.com Computational methods can be used to model the mechanism of EAS, which typically involves the formation of a positively charged intermediate known as a σ-complex or arenium ion. rsc.orgmasterorganicchemistry.com By calculating the energy of the transition state leading to this intermediate, the activation energy of the reaction can be determined.

In a molecule like this compound, there are two unsubstituted carbon atoms where further substitution could occur. Theoretical calculations can predict the regioselectivity of a reaction by comparing the activation energies for electrophilic attack at each of these positions. The position with the lower activation energy barrier will be the favored site of reaction. These studies allow for a quantitative prediction of how the existing halogen substituents direct incoming electrophiles.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Pentafluoroiodobenzene | Pyridine | -7.9 | RI-MP2/aug-cc-pVDZ rsc.org |

| Pentafluorobromobenzene | Pyridine | -5.6 | RI-MP2/aug-cc-pVDZ rsc.org |

| Pentafluorochlorobenzene | Pyridine | -3.5 | RI-MP2/aug-cc-pVDZ rsc.org |

| Iodobenzene | Pyridine | -4.9 | RI-MP2/aug-cc-pVDZ rsc.org |

| Bromobenzene | Pyridine | -3.5 | RI-MP2/aug-cc-pVDZ rsc.org |

One of the most significant areas of theoretical investigation for polyhalogenated aromatics is the study of halogen bonding (XB). A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a lone pair on a nitrogen or oxygen atom. nih.gov This electrophilicity arises from the aforementioned σ-hole.

The strength of a halogen bond generally follows the trend I > Br > Cl > F, correlating with the polarizability of the halogen and the magnitude of its σ-hole. nih.gov Computational studies are essential for quantifying the strength and nature of these interactions. Energy decomposition analysis can be performed to parse the interaction energy into distinct physical components, such as electrostatic, dispersion, polarization, and charge-transfer contributions. mdpi.comrsc.org Studies have shown that while electrostatics are often dominant in strong halogen bonds, dispersion forces can be the primary stabilizing factor in weaker or less linear interactions. rsc.org

For this compound, theoretical studies would predict the formation of strong halogen bonds involving the iodine and bromine atoms. The presence of the electron-withdrawing fluorine and chlorine atoms on the same ring is expected to enhance the positive electrostatic potential of the σ-holes on iodine and bromine, thereby strengthening their halogen bonding capabilities compared to their monosubstituted counterparts. Computational models can precisely predict the geometries of these interactions and their binding energies with various halogen bond acceptors. rsc.orgmdpi.com

Advanced Modeling Techniques for Polyhalogenated Systems

The computational study of polyhalogenated systems, such as this compound and its analogues, requires sophisticated modeling techniques that can accurately capture the complex electronic effects introduced by multiple halogen substituents. These effects include the formation of halogen bonds and the anisotropic distribution of electron density, which are crucial for predicting molecular interactions and chemical reactivity.

Polarizable Force Field Development

Classical molecular mechanics force fields often fail to accurately describe the nuanced electrostatic interactions of polyhalogenated compounds. This has spurred the development of more advanced polarizable force fields that can better account for the electronic complexities of these systems.

One notable advancement is the Polarizable Ellipsoidal Force Field (PEff) model, which has been successfully applied to a wide range of halogenated benzenes. arxiv.orgarxiv.orgresearchgate.net A key feature of polyhalogenated molecules is the presence of multiple potential halogen bonds and coupled σ-holes (regions of positive electrostatic potential on the halogen atom opposite the covalent bond). arxiv.orgarxiv.org The interplay between these σ-holes needs to be carefully evaluated during force field optimization. arxiv.orgarxiv.org The PEff model addresses this by describing the anisotropic charge distribution of halogen atoms using a set of fitted parameters, which have demonstrated good accuracy, stability, and transferability with reasonable physical meanings. arxiv.orgarxiv.org The parameter fitting protocol for this model is efficient and can be parallelized for high-throughput studies of thousands of halogenated compounds. arxiv.orgresearchgate.net

Another significant approach is the development of polarizable force fields based on the classical Drude oscillator model . nih.govfigshare.com This model has been extended to both aliphatic and aromatic systems containing fluorine, chlorine, bromine, and iodine. nih.govfigshare.com The force field parameters are optimized by targeting quantum mechanical (QM) data, such as dipole moments and molecular polarizabilities, as well as experimental observables like enthalpies of vaporization and molecular volumes. nih.govfigshare.com A key innovation in this model is the inclusion of a virtual particle and anisotropic atomic polarizability on the halogen atom, which allows it to reproduce QM-level energies and geometries for both halogen bonds and halogen-hydrogen bond interactions with high fidelity. nih.govfigshare.com

The table below summarizes the key features of these advanced force fields for modeling polyhalogenated benzenes.

| Feature | Polarizable Ellipsoidal Force Field (PEff) | Drude Oscillator-Based Force Field |

| Core Concept | Uses ellipsoidal charge distributions to model anisotropic electrostatics. arxiv.org | Employs a classical Drude particle attached to the halogen atom to model polarizability. nih.govfigshare.com |

| Key Strength | Efficiently handles coupled σ-holes and halogen bond interplay in polyhalogenated systems. arxiv.orgarxiv.org | Reproduces QM relative energies and geometries for halogen bonds with high accuracy. nih.govfigshare.com |

| Parameterization | Optimized against anisotropic electrostatic potentials; protocol is efficient and parallelizable. arxiv.orgresearchgate.net | Optimized against QM data (dipole moments, polarizabilities) and experimental data (enthalpies of vaporization, molecular volumes). nih.gov |

| Application | Successfully applied to a wide range of possible halogenated benzenes. arxiv.orgresearchgate.net | Validated for halogenated benzenes, naphthalenes, and alkanes. nih.govfigshare.com |

These developments in polarizable force fields are crucial for enabling accurate molecular dynamics (MD) simulations of halogenated compounds, which are vital in fields ranging from materials science to computer-aided drug design. nih.govfigshare.com

Electron Density Modeling for Chemical Behavior Prediction

Understanding the chemical behavior of polyhalogenated benzenes relies heavily on accurately modeling their electron density distribution. Advanced computational methods allow for detailed analysis of non-covalent interactions, such as halogen bonds, which govern the assembly and properties of these molecules.

Density Functional Theory (DFT) is a powerful tool for investigating the structural characteristics of halogen bonds. bohrium.commdpi.comnih.gov Studies on complexes between heteronuclear halogens and benzene have shown that stable complexes are formed with interaction energies ranging from -27.80 to -37.18 kJ/mol. bohrium.commdpi.comnih.gov These energies indicate a long-range, weak interaction similar to a hydrogen bond. bohrium.comnih.gov

Several theoretical models are used to analyze the electron density and dissect the nature of these interactions:

Atoms in Molecules (AIM) Theory : This theory analyzes the topology of the electron density (ρ). The presence of a bond critical point (BCP) between a halogen atom and the benzene ring, along with specific values of ρ and its Laplacian (∇²ρ), confirms the existence of a non-covalent interaction akin to a hydrogen bond. bohrium.commdpi.comnih.gov

Independent Gradient Model (IGM) : IGM analysis helps to identify and visualize interactions. For halogen-benzene complexes, it has suggested that van der Waals forces are a primary component of the interaction. bohrium.commdpi.comnih.gov

Symmetry-Adapted Perturbation Theory (SAPT) : SAPT decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. For complexes like C₆H₆⋯ClF and C₆H₆⋯ICl, electrostatic interactions are dominant. In contrast, for C₆H₆⋯BrCl and C₆H₆⋯IBr, dispersion forces are the main contributor to the bonding. bohrium.commdpi.comnih.gov

The following table presents data from DFT studies on the interaction between benzene and various heteronuclear halogens, illustrating how electron density modeling can predict and explain chemical behavior.

| Complex | Interaction Energy (kJ/mol) | Dominant Interaction Component (from SAPT) |

| C₆H₆⋯ClF | -27.80 to -37.18 | Electrostatic bohrium.commdpi.comnih.gov |

| C₆H₆⋯BrCl | -27.80 to -37.18 | Dispersion bohrium.commdpi.comnih.gov |

| C₆H₆⋯IBr | -27.80 to -37.18 | Dispersion bohrium.commdpi.comnih.gov |

| C₆H₆⋯ICl | -27.80 to -37.18 | Electrostatic bohrium.commdpi.comnih.gov |

| C₆H₆⋯BrF | -27.80 to -37.18 | Electrostatic bohrium.commdpi.comnih.gov |

| C₆H₆⋯IF | -27.80 to -37.18 | Electrostatic bohrium.commdpi.comnih.gov |

Furthermore, modeling the spin density in open-shell aromatic systems is critical for predicting properties relevant to molecular magnetism and electron transport. nih.gov Studies on polycyclic aromatic hydrocarbon radicals have shown that the performance of different DFT approximations varies, with hybrid functionals generally providing more reliable spin density predictions than semilocal or some double hybrid functionals. nih.gov These computational techniques are essential for creating a detailed, quantitative evaluation of the electronic properties that dictate the behavior of complex polyhalogenated aromatic compounds like this compound.

Environmental Chemistry and Biogeochemical Fate of Polyhalogenated Aromatics

Biodegradation Pathways and Microbial Metabolism

The microbial breakdown of highly halogenated aromatic compounds is a critical process in their ultimate removal from the environment. Due to their xenobiotic nature, these transformations are often slow and require specific microbial populations and environmental conditions.

The degradation of polyhalogenated compounds like 1-Bromo-2-chloro-4-fluoro-5-iodobenzene typically necessitates a sequence of anaerobic and aerobic microbial activities. nih.gov Highly halogenated aromatics are generally resistant to direct aerobic attack because the halogen substituents withdraw electrons from the aromatic ring, making it less susceptible to electrophilic attack by oxygenase enzymes. nih.gov

Anaerobic Degradation: The initial and often rate-limiting step in the breakdown of such compounds is reductive dehalogenation, which occurs under anaerobic (oxygen-free) conditions. researchgate.netnih.gov In this process, microorganisms use the halogenated compound as an electron acceptor, replacing a halogen substituent with a hydrogen atom. nih.gov This process is crucial as it lowers the degree of halogenation, making the molecule more amenable to subsequent degradation steps.

Aerobic Degradation: Once the number of halogen substituents has been reduced, the resulting less-halogenated intermediates can be mineralized by aerobic bacteria. Aerobic degradation pathways typically involve dioxygenase enzymes that hydroxylate the aromatic ring to form catechol or substituted catechol intermediates. nih.govfrontiersin.org These catechols then undergo ring cleavage, followed by metabolism through central cellular pathways like the tricarboxylic acid (TCA) cycle, ultimately leading to carbon dioxide and water. frontiersin.orgnih.gov For instance, the aerobic metabolism of fluorobenzene (B45895) by Rhizobiales sp. strain F11 proceeds through the formation of 4-fluorocatechol, which is then subject to ortho ring cleavage. nih.gov

Microbial reductive dehalogenation is the primary strategy for initiating the breakdown of heavily halogenated aromatic compounds in anoxic environments. nih.govresearchgate.net This process can occur through several mechanisms, but for many specialized bacteria, it is a form of respiration known as organohalide respiration. nih.gov In this process, the bacteria gain energy for growth by coupling the oxidation of an electron donor (like hydrogen or simple organic acids) to the reduction of the haloaromatic compound. nih.gov

The susceptibility of halogens to reductive removal generally follows the order: I > Br > Cl > F. This hierarchy is dictated by the bond strength between the carbon and halogen atoms; the weaker C-I bond is more easily broken than the very strong C-F bond. Therefore, for this compound, the iodine and bromine atoms would be preferentially removed by microbial action before the chlorine and fluorine atoms.

A well-studied example of an organohalide-respiring bacterium is Desulfomonile tiedjei, which can dehalogenate various aromatic compounds. nih.govresearchgate.net Other microorganisms capable of reductive dehalogenation have been found in diverse anaerobic environments like sediments and sludge. nih.gov

Below is a table summarizing examples of bacteria involved in the degradation of halogenated aromatic compounds.

| Microbial Genus/Species | Halogenated Substrate(s) | Degradation Type | Reference(s) |

| Desulfomonile tiedjei | Halobenzoates | Anaerobic Reductive Dehalogenation | nih.govresearchgate.net |

| Pseudomonas sp. | Pentachloroethane, Chloroanilines | Sequential Reductive & Oxidative | researchgate.netnih.gov |

| Rhodococcus sp. | Polychlorinated biphenyls (PCBs) | Aerobic Oxidation | nih.gov |

| Bacillus mucilaginosus | Chlorobenzoic acid, Dichlorophenols | Aerobic Oxidation | |

| Rhizobiales sp. | Fluorobenzene | Aerobic Oxidation | nih.gov |

| Dehalococcoides sp. | Chlorinated benzenes, Dioxins | Anaerobic Reductive Dehalogenation | nih.gov |

This table is illustrative and not exhaustive.

Microorganisms are the primary drivers determining the environmental fate and persistence of haloaromatic compounds. researchgate.netsemanticscholar.org The presence of suitable microbial communities with the necessary catabolic genes is essential for biodegradation to occur. The process often relies on microbial consortia, where the metabolic products of one group of organisms serve as substrates for another. For example, anaerobic bacteria may perform the initial reductive dehalogenation, and the resulting products are then mineralized by different aerobic bacteria if the environment becomes oxygenated. researchgate.net

Environmental factors heavily influence microbial activity. The availability of electron acceptors (like oxygen, nitrate, or sulfate) and electron donors, along with conditions such as pH and temperature, will dictate which microbial populations thrive and which metabolic pathways are active. researchgate.net In marine and estuarine sediments, for instance, the interplay between methanogenic and sulfate-reducing conditions can affect the patterns and rates of dehalogenation. researchgate.net Therefore, the fate of a compound like this compound is inextricably linked to the local microbial ecology and biogeochemical conditions. semanticscholar.org

Atmospheric Chemistry and Environmental Transport Dynamics

Beyond the soil and aquatic compartments, polyhalogenated aromatics can enter the atmosphere, where they are subject to chemical transformation and long-range transport. Their behavior in the atmosphere is dictated by their physical properties (e.g., vapor pressure) and their reactivity with atmospheric oxidants.

In the gas phase, the dominant atmospheric loss process for most aromatic compounds is reaction with the hydroxyl radical (•OH). nih.gov The •OH radical is a highly reactive oxidant that is photochemically produced in the atmosphere. The reaction with aromatic compounds typically proceeds via electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical adduct. researchgate.net This adduct can then react further, often with oxygen, leading to ring-opening or the formation of phenolic compounds. rsc.org

The rate of this reaction is highly dependent on the substituents present on the aromatic ring. Electron-withdrawing groups, such as halogens, generally deactivate the ring towards electrophilic attack, slowing the reaction rate compared to unsubstituted benzene (B151609). The presence of multiple halogens on this compound would likely result in a reaction rate constant with •OH that is lower than that of benzene.

The table below presents the reaction rate constants for •OH with simpler, single-halogenated benzenes, which provides context for the potential reactivity of more complex polyhalogenated analogs.

| Compound | Rate Constant (kOH) (cm3 molecule-1 s-1) | Reference(s) |

| Benzene | 1.2 x 10-12 | acs.org |

| Fluorobenzene | 4.9 x 10-13 | |

| Chlorobenzene | 4.8 x 10-13 | |

| Bromobenzene | 4.8 x 10-13 | |

| Iodobenzene | 4.9 x 10-13 |

Rate constants are approximate and can vary with experimental conditions.

The atmospheric lifetime of a chemical compound with respect to a specific loss process is the average time a molecule remains in the atmosphere before being removed by that process. For gas-phase aromatic compounds, the lifetime (τ) with respect to reaction with •OH radicals can be estimated as τ = 1 / (kOH [OH]), where kOH is the reaction rate constant and [OH] is the average atmospheric concentration of hydroxyl radicals (typically ~1 x 106 molecules cm-3). Based on this, the atmospheric lifetimes of many gas-phase PAHs are calculated to be less than a day. nih.gov

To simulate these complex processes, scientists use Chemical Transport Models (CTMs). cicero.oslo.nohereon.de These are sophisticated computer models that incorporate data on emissions, meteorology (e.g., winds, temperature), chemical reactions, and deposition processes to predict the concentration and distribution of pollutants in the atmosphere over time and space. mit.eduiap-kborn.de Models like GEOS-Chem are used to simulate the global transport of persistent organic pollutants, providing insights into their potential to reach remote regions such as the Arctic. mit.edu Modeling the behavior of this compound would require inputting its specific physical-chemical properties and estimated reaction rates into such a framework.

Structure-Reactivity Relationships in Environmental Transformation

The environmental transformation of polyhalogenated aromatic compounds, such as this compound, is intrinsically linked to their molecular structure. The type, number, and position of halogen substituents on the aromatic ring dictate the compound's susceptibility to various degradation pathways, including microbial degradation, photodegradation, and abiotic reduction. Understanding these structure-reactivity relationships is crucial for predicting the environmental fate and persistence of such contaminants.

The reactivity of the carbon-halogen (C-X) bond is a primary determinant of the transformation rate of polyhalogenated aromatics. The bond strength of C-X bonds increases in the order C-I < C-Br < C-Cl < C-F. Consequently, under reductive conditions, the ease of dehalogenation follows the reverse order: C-I > C-Br > C-Cl > C-F. This hierarchy suggests that for a compound like this compound, the carbon-iodine bond would be the most susceptible to cleavage, followed by the carbon-bromine bond, the carbon-chlorine bond, and finally the highly stable carbon-fluorine bond.

For instance, studies on the reductive dehalogenation of mixed halogenated aromatic compounds have demonstrated this selectivity. In the case of 4-chloro-bromobenzene, the aryl bromide is significantly more reactive than the aryl chloride, with the latter being at least 30 times less reactive mdpi.com. This principle indicates that the initial transformation of this compound would likely involve the removal of the iodine atom, followed by bromine, and then chlorine, with the fluorine atom being the most recalcitrant.

The number of halogen substituents also plays a critical role in the environmental transformation of these compounds. Generally, an increasing degree of halogenation tends to decrease the rate of aerobic biodegradation. This is because the additional halogen atoms increase the compound's oxidative potential, making it more resistant to electrophilic attack by microbial oxygenases. Conversely, under anaerobic conditions, highly halogenated aromatics are often more readily dehalogenated. For example, higher chlorinated benzenes are more easily reductively dehalogenated to lower chlorinated benzenes in anaerobic environments nih.gov.

The position of the halogen substituents on the aromatic ring also influences reactivity. The electronic effects of the halogens (inductive vs. resonance effects) can affect the electron density of the aromatic ring, thereby influencing its susceptibility to microbial attack. For example, electron-withdrawing groups, such as halogens, can activate the aromatic ring towards nucleophilic attack, which is a key step in some degradation pathways.

The following data tables, compiled from various studies on related halogenated aromatic compounds, illustrate these structure-reactivity relationships. While specific data for this compound is not available, the trends observed in these tables provide a strong basis for predicting its environmental behavior.

Table 1: Relative Reductive Dehalogenation Rates of Halogenated Benzenes

| Compound | Relative Dehalogenation Rate | Transformation Pathway | Reference |

|---|---|---|---|

| Iodobenzene | High | Reductive Dehalogenation | General principle from multiple sources |

| Bromobenzene | Moderate | Reductive Dehalogenation | mdpi.com |

| Chlorobenzene | Low | Reductive Dehalogenation | mdpi.com |

| Fluorobenzene | Very Low/Recalcitrant | Reductive Dehalogenation | General principle from multiple sources |

Table 2: Influence of Halogenation Degree on Aerobic Biodegradation of Chlorinated Benzenes

| Compound | Number of Chlorine Atoms | Aerobic Biodegradation Potential | Reference |

|---|---|---|---|

| Chlorobenzene | 1 | Susceptible | nih.gov |

| Dichlorobenzenes | 2 | Susceptible | nih.gov |

| Trichlorobenzenes | 3 | Some isomers susceptible | nih.gov |

| Tetrachlorobenzenes | 4 | Generally recalcitrant | nih.gov |

| Pentachlorobenzene | 5 | Recalcitrant | nih.gov |

| Hexachlorobenzene | 6 | Recalcitrant | nih.gov |

Advanced Applications in Chemical Sciences and Materials Development

Role of Polyhalogenated Benzenes in Organic Synthesis

Polyhalogenated aromatic compounds are fundamental building blocks in organic synthesis. hopemaxchem.com The presence of multiple, distinct halogen atoms on a single aromatic scaffold introduces differential reactivity that can be exploited for sequential and site-selective chemical modifications. nih.govescholarship.org This controlled reactivity is crucial for constructing complex molecular architectures.

As Intermediates for Complex Organic Molecules

The primary utility of polyhalogenated benzenes lies in their role as versatile intermediates for the synthesis of complex organic molecules. hopemaxchem.com The carbon-halogen bond strength varies significantly depending on the halogen (C-I < C-Br < C-Cl < C-F), allowing for selective reactions at one position while leaving the others intact. This hierarchy enables chemists to perform sequential cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, in a controlled manner. researchgate.netacs.org

By carefully choosing catalysts, ligands, and reaction conditions, each halogen can be addressed in a stepwise fashion. nih.govnih.gov This methodology is highly sought after for building value-added molecules with applications in medicine, agriculture, and materials science. nih.govescholarship.org For instance, the more reactive carbon-iodine or carbon-bromine bonds can be functionalized first, followed by reactions at the more robust carbon-chlorine bond, providing a strategic pathway to multi-substituted aromatic compounds that would be difficult to synthesize otherwise. acs.orgacs.org This stepwise approach is a powerful tool for assembling complex biaryl structures, substituted heterocycles, and other intricate molecular frameworks. nih.gov

In the Synthesis of Fine Chemicals

The strategic functionalization of polyhalogenated benzenes makes them key intermediates in the production of fine chemicals, a category that includes pharmaceuticals and agrochemicals. acs.orgprimescholars.com The introduction of halogen atoms into a molecule is a critical tool for modulating its physicochemical properties, such as biological activity, solubility, and metabolic stability. hopemaxchem.comnih.gov

In the pharmaceutical industry, halogenated benzene (B151609) derivatives are essential for synthesizing a wide range of drugs, including antibiotics and anti-cancer agents. hopemaxchem.comprimescholars.com Similarly, in the agrochemical sector, a significant percentage of modern active ingredients contain halogen atoms. researchgate.netresearchgate.net Since 2010, approximately 81% of newly launched agrochemicals have been halogenated. researchgate.net The selective nature of reactions involving polyhalogenated arenes allows for the precise construction of active pharmaceutical ingredients (APIs) and complex pesticides. hopemaxchem.comunacademy.comresearchgate.net

| Reaction Type | Description | Typical Catalyst/Reagents | Application Area |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a carbon-carbon bond between the aryl halide and an organoboron compound. | Palladium catalyst (e.g., Pd(OAc)2), base | Pharmaceuticals, Agrochemicals, Materials |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between the aryl halide and an amine. | Palladium catalyst, phosphine (B1218219) ligand, base | Pharmaceuticals, Organic Materials |

| Heck Reaction | Couples the aryl halide with an alkene to form a substituted alkene. | Palladium catalyst, base | Fine Chemicals, Polymers |

| Stille Coupling | Forms a carbon-carbon bond between the aryl halide and an organotin compound. | Palladium catalyst | Complex Molecule Synthesis |

Integration into Materials Science and Engineering

The incorporation of halogen atoms into benzene rings significantly influences the properties of resulting materials, making polyhalogenated systems valuable in materials science. hopemaxchem.com They can impart desirable characteristics such as flame retardancy, chemical resistance, and specific electronic properties. hopemaxchem.comfindoutaboutplastics.com

Polyhalogenated Systems in Polymer and Composite Development

Halogenated aromatic compounds, particularly brominated and chlorinated ones, are widely used as flame retardants in plastics and polymers. researchgate.netfaa.gov They are incorporated either as additives or as reactive monomers into polymer resins like polyesters, polyamides, and high-impact polystyrene. google.com The presence of halogens interferes with the combustion process in the gas phase, reducing the material's flammability. researchgate.net This property is critical for materials used in electronics, textiles, and aerospace applications where strict fire safety standards are required. researchgate.net Polyhalogenated aromatic polymers can offer superior mechanical properties and are designed to be entangled within the base polymer matrix, reducing the likelihood of leaching into the environment. google.comgoogle.com

Applications in Optoelectronic Materials

In the field of optoelectronics, the introduction of heavy halogen atoms like bromine and iodine into organic molecules can significantly alter their photophysical properties through the "heavy atom effect". pku.edu.cnresearchgate.net This effect promotes intersystem crossing—the transition of an excited molecule from a singlet state to a triplet state. st-andrews.ac.ukpolymtl.ca This phenomenon is particularly relevant in the development of materials for Organic Light-Emitting Diodes (OLEDs). st-andrews.ac.ukpolymtl.camdpi.comresearchgate.net

By controlling the rate of intersystem crossing, polyhalogenated aromatic compounds can be used to engineer host materials or emitters in OLEDs, particularly those that utilize thermally activated delayed fluorescence (TADF). st-andrews.ac.ukpolymtl.ca For example, functionalizing a common OLED host material with bromine or iodine atoms has been shown to increase the rate of reverse intersystem crossing, a key process for enhancing the efficiency of TADF emitters. st-andrews.ac.ukpolymtl.ca This tunability makes polyhalogenated arenes promising building blocks for the next generation of display and lighting technologies. researchgate.netjmaterenvironsci.com

Development of Catalytic Systems Utilizing Halogenated Arenes

Halogenated arenes are central to the field of catalysis, serving both as substrates in numerous transformations and as components of the catalysts themselves. Palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry, rely heavily on aryl halides as electrophilic partners. acs.orgacs.org The development of sophisticated ligands has enabled these reactions to proceed under milder conditions and with greater efficiency, even with challenging substrates like polyhalogenated arenes. acs.orgacs.org

Catalytic Efficiency of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene in Organic Transformations Remains Undocumented in Publicly Available Research

The available information predominantly characterizes this compound as a chemical intermediate or building block for organic synthesis. Its molecular structure, featuring multiple halogen substituents (bromo, chloro, fluoro, and iodo), suggests its potential utility as a substrate in cross-coupling reactions, where these halogens can serve as leaving groups for the formation of new carbon-carbon or carbon-heteroatom bonds. However, its role in these contexts is that of a reactant rather than a catalyst.

Cross-coupling reactions are a fundamental class of reactions in organic chemistry, often catalyzed by transition metal complexes, particularly those of palladium. acs.orgacs.orgacs.org These reactions enable the precise construction of complex molecules from simpler precursors. acs.org While a variety of organohalides are employed in these reactions, there is no current evidence to suggest that this compound itself facilitates or accelerates chemical reactions in a catalytic manner.

Detailed research findings on the catalytic efficiency, including data on reaction yields, selectivity, and turnover numbers directly attributable to this compound, are absent from the reviewed literature. Consequently, a data table summarizing such findings cannot be constructed.

Further research would be necessary to explore any potential, yet currently unknown, catalytic properties of this compound or its derivatives. Without such studies, any discussion of its "catalytic efficiency" would be purely speculative and fall outside the bounds of established scientific knowledge.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-bromo-2-chloro-4-fluoro-5-iodobenzene, and how can competing substitution reactions be minimized?

- The synthesis of polyhalogenated benzenes often faces regioselectivity issues due to steric and electronic effects. For this compound, sequential halogenation (e.g., iodination followed by bromination) is complicated by the activating/deactivating nature of substituents. For example, iodine’s ortho/para-directing effects may interfere with subsequent halogen placement .

- Methodology : Use low-temperature halogenation (e.g., -78°C for iodination) to control reaction rates. Monitor intermediates via GC-MS or HPLC to optimize stepwise yields .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

- Halogenated aromatics require rigorous characterization due to potential side products like dihalogenated isomers.

- Methodology :

- NMR : Compare and NMR spectra to confirm substituent positions. Fluorine’s deshielding effects (~δ -110 ppm for meta-F) help distinguish isomers .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHBrClFI, ~315.3 g/mol) and rules out contaminants .

Q. What safety precautions are critical when handling this compound in the lab?

- Polyhalogenated benzenes are toxic and may release hazardous fumes (e.g., HI or HBr) under heat.

- Methodology : Use fume hoods, PPE (nitrile gloves, goggles), and store in amber glass under inert gas (Ar/N) to prevent degradation. Refer to SDS data for flash points and reactivity .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- The electron-withdrawing nature of halogens (F, Cl, Br) deactivates the ring, but iodine’s polarizability can enhance oxidative addition in Pd-catalyzed reactions. However, steric hindrance from adjacent halogens may reduce coupling efficiency .

- Methodology : Optimize catalyst systems (e.g., Pd(PPh) with bulky ligands) and use microwave-assisted heating to accelerate sluggish reactions. Track regioselectivity via X-ray crystallography of products .

Q. What computational methods are effective in predicting the thermodynamic stability of this compound under varying conditions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) can model bond dissociation energies and predict degradation pathways (e.g., C-I bond cleavage at elevated temperatures).

- Methodology : Compare computed vibrational spectra (IR/Raman) with experimental data to validate models. Solvent effects (e.g., toluene vs. DMF) should be included in simulations .

Q. How can discrepancies in reported synthesis yields (e.g., 70–95%) be systematically analyzed?

- Variations may arise from differences in halogenation sequences, purification methods, or starting material quality.

- Methodology : Conduct Design of Experiments (DoE) to isolate critical factors (e.g., reaction time, stoichiometry). Use ANOVA to statistically validate yield improvements .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

- Impurities (e.g., residual solvents or isomers) can depress melting points. For example, traces of DMF may lower observed mp by 5–10°C.

- Methodology : Purify via recrystallization (hexane/EtOAc) and confirm purity via DSC (Differential Scanning Calorimetry). Cross-reference with literature using identical analytical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.